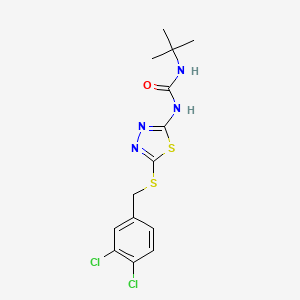
1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H16Cl2N4OS2 and its molecular weight is 391.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the thiadiazole family, which is known for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₅Cl₂N₃O₃S
- CAS Number : 577765-01-6
This compound features a tert-butyl group and a thiadiazole ring that contributes to its biological activity through various mechanisms.
Biological Activity Overview
The biological activities of thiadiazole derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies indicate that thiadiazole derivatives demonstrate potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Antifungal Activity : The compound has also shown effectiveness against fungal pathogens. In vitro tests revealed that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, highlighting its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In particular, it has been noted for its ability to inhibit proliferation in various cancer cell lines such as SK-MEL and SK-OV-3 .
- Case Study : A study reported that at a concentration of 25 µg/mL, the compound exhibited significant cytotoxicity against human solid tumor cells with IC50 values ranging from 11.0 to 25.0 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of functional groups in determining the biological activity of thiadiazole derivatives:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiadiazole with Cl substituent | Antibacterial | 16.23 |
| Compound B | Thiadiazole with Br substituent | Antifungal | 12.45 |
| Compound C | Thiadiazole with methyl group | Anticancer | 25.00 |
This table illustrates how variations in substituents can influence the efficacy and selectivity of these compounds against different biological targets.
属性
IUPAC Name |
1-tert-butyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAUWIMBLDVHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














